N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide
Description
This compound is a structurally complex tricyclic acetamide derivative featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core. Key functional groups include:
- A 4-fluorophenyl moiety linked via a sulfanyl (-S-) bridge.
- A 3-oxo group within the tricyclic system.
- An acetamide substituent at the para position of the phenyl ring.
The compound’s synthesis likely involves multi-step reactions, including cyclization, sulfanyl group incorporation, and acetylation. Crystallographic data for such compounds are often refined using programs like SHELXL, which is widely employed for small-molecule structural determination .
Properties
IUPAC Name |
N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S2/c1-15(31)28-18-10-12-19(13-11-18)30-25(33)23-20-4-2-3-5-22(20)35-24(23)29-26(30)34-14-21(32)16-6-8-17(27)9-7-16/h6-13H,2-5,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQYDVTUSPKNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)F)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and acylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues share tricyclic cores, acetamide groups, or fluorinated aryl systems. Below is a comparative analysis:
Physicochemical and Electronic Properties
- Lipophilicity: The fluorophenyl and sulfur-containing groups in the target compound likely increase logP compared to non-fluorinated analogues like the azo-phenol derivative .
- Solubility : The tricyclic core may reduce aqueous solubility relative to simpler triazole-based acetamides .
- Electronic Effects : The electron-withdrawing fluorophenyl group could stabilize the sulfanyl linkage, as observed in DFT studies of similar systems .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide (referred to as Compound 1) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula: C25H19FN4O3S2
Molecular Weight: 506.57 g/mol
CAS Number: 307325-68-4
InChIKey: ZRTAKGFJUQGQNT-UHFFFAOYSA-N
Compound 1 exhibits biological activity through several proposed mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells.
- Interaction with Cellular Receptors : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that Compound 1 may possess antioxidant capabilities, reducing oxidative stress in cells.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of Compound 1:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 lung cancer cells) showed that Compound 1 significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 20 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
| HeLa | 15 | Inhibition of proliferation |
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 5 |
Study on Lung Cancer Treatment
A recent study focused on the application of Compound 1 in treating non-small cell lung carcinoma (NSCLC). The compound was administered to NSCLC cell lines and demonstrated a reduction in tumor growth by inducing apoptosis through the activation of caspase pathways .
Research on Bacterial Resistance
Another study investigated the efficacy of Compound 1 against antibiotic-resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions requiring meticulous optimization:
- Key Steps : Cyclization of the tricyclic core, sulfanyl group incorporation via nucleophilic substitution, and final acetamide coupling .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfanyl group addition .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) improve yields in heterocyclic ring formation .
- Purity Monitoring : Intermediate purification via column chromatography and final product validation using HPLC (>95% purity) .
Basic: Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the fluorophenyl and tricyclic moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine or sulfur) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the tricyclic core .
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Basic: How can researchers initially evaluate its biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cell Viability : Test in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM) .
- Selectivity Profiling : Compare activity against related targets (e.g., COX-1 vs. COX-2) to assess specificity .
Advanced: How can molecular docking guide mechanistic studies of its bioactivity?
- Target Selection : Prioritize proteins with structural homology to known acetamide-binding enzymes (e.g., HDACs or PARPs) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on:
- Binding Affinity : ΔG calculations to rank potential targets .
- Pose Validation : Match docking poses with mutagenesis data (e.g., key residues like Ser530 in COX-2) .
- Experimental Cross-Validation : Perform surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, kₑ) .
Advanced: How to resolve contradictions in reported reactivity or bioactivity data?
- Data Triangulation :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways conflicting with experimental yields .
- Meta-Analysis : Compare datasets across structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific trends .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic Substitution :
- Core Modifications : Replace the thiazolidinone ring with oxadiazole or triazole to assess impact on potency .
- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-fluorophenyl position to modulate electronic effects .
- In Silico Tools : Use QSAR models trained on analogs to predict activity cliffs and guide synthesis .
Advanced: How to profile its stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1.2–9.0) and monitor degradation via HPLC-MS .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 72 hours; quantify decomposition products .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life (t₁/₂) and identify major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
